Molecular weight and formula of (3,5-Dimethylisoxazol-4-yl)methanethiol
Molecular weight and formula of (3,5-Dimethylisoxazol-4-yl)methanethiol
Technical Monograph: (3,5-Dimethylisoxazol-4-yl)methanethiol
Chemical Identity & Physiochemical Profile
(3,5-Dimethylisoxazol-4-yl)methanethiol is a functionalized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD).[1] Its low molecular weight and specific geometry make it an ideal scaffold for probing sub-pockets in enzyme active sites, particularly where a cysteine-targeting "warhead" or a thioether linkage is required.[1]
Critical Distinction: Do not confuse this compound with its structural isomer, 4-Methyl-5-thiazoleethanol (Sulfurol) . While they share the formula C₆H₉NOS, their electronic properties and pharmacological profiles are distinct.
Key Identifiers
| Parameter | Value |
| IUPAC Name | (3,5-Dimethyl-1,2-oxazol-4-yl)methanethiol |
| CAS Registry Number | 146796-45-4 |
| Molecular Formula | C₆H₉NOS |
| Molecular Weight | 143.21 g/mol |
| SMILES | CC1=C(C(S)=NO1)C |
| InChIKey | Computed:[1][2][3] ZQYJAZXOQXZQQS-UHFFFAOYSA-N |
Physiochemical Properties (Lipinski & Veber)[3]
| Property | Value | Relevance to Drug Design |
| cLogP | ~1.42 | Highly permeable; suitable for CNS penetration.[1] |
| H-Bond Donors | 0 (Thiol H is weak) | Low desolvation penalty upon binding.[1] |
| H-Bond Acceptors | 2 (N, O) | Isoxazole ring acts as a weak acceptor.[1] |
| TPSA | ~26 Ų | Excellent membrane permeability (Rule of 3 compliant). |
| Rotatable Bonds | 1 | High structural rigidity reduces entropic penalty in binding. |
Synthetic Methodology: The Thiourea Route
Expert Insight: Direct nucleophilic substitution of the chloromethyl precursor with sodium hydrosulfide (NaSH) often leads to significant disulfide dimerization (R-S-S-R) due to the oxidative instability of the resulting thiol in basic media. The Isothiouronium Salt Method described below is the industry standard for high-integrity synthesis, ensuring the thiol remains protected until the final controlled hydrolysis.
Reaction Scheme Visualization
Figure 1: Step-wise synthesis preventing disulfide formation via isothiouronium intermediate.
Detailed Protocol
Step 1: Formation of Isothiouronium Salt
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Charge: Dissolve 4-(chloromethyl)-3,5-dimethylisoxazole (1.0 eq) in anhydrous ethanol (5 mL/mmol).
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Addition: Add thiourea (1.1 eq). The slight excess ensures complete consumption of the alkyl chloride.
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Reaction: Reflux the mixture for 3–5 hours.
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Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the non-polar starting material and the appearance of a baseline spot (the salt).
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-
Isolation: Cool to room temperature. The isothiouronium hydrochloride salt often precipitates. If not, concentrate in vacuo to a solid residue.
Step 2: Hydrolysis to Thiol
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Hydrolysis: Suspend the salt in degassed water/ethanol (1:1). Add NaOH (2.5 eq) solution dropwise under a nitrogen atmosphere .
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Why Nitrogen? Thiols are prone to oxidation to disulfides in air, especially at high pH.
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-
Reflux: Heat at 80°C for 2 hours.
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Workup: Acidify carefully with dilute HCl to pH ~5–6. Extract immediately with Dichloromethane (DCM).
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Purification: Dry organic layer over MgSO₄ and concentrate. Distillation or flash chromatography (rapid, under N₂) yields the thiol as a pungent liquid/low-melting solid.
Structural Analysis & Validation
To validate the identity of the synthesized compound, compare spectral data against the following expected values.
| Technique | Feature | Expected Signal | Interpretation |
| ¹H NMR | Methyls (C3, C5) | δ 2.2–2.4 ppm (Singlets) | Characteristic of 3,5-dimethylisoxazole core.[1] |
| ¹H NMR | Methylene (-CH₂-) | δ 3.4–3.6 ppm (Doublet, J ≈ 7 Hz) | Coupled to the thiol proton.[1] |
| ¹H NMR | Thiol (-SH) | δ 1.5–2.0 ppm (Triplet/Broad) | Exchangeable; coupling collapses with D₂O shake.[1] |
| ¹³C NMR | Ring Carbons | δ 158–165 ppm (C3/C5), δ 110 ppm (C4) | Typical heterocyclic shifts. |
| IR | S-H Stretch | ~2550 cm⁻¹ | Weak but diagnostic band. |
Applications in Drug Discovery
Bioisosterism & Fragment Design
The (3,5-dimethylisoxazol-4-yl) moiety is a proven bioisostere for carboxylic acids and esters, offering improved metabolic stability.[1] The methanethiol appendage allows for:
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Thioether Synthesis: Reaction with alkyl halides to create flexible linkers.
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Covalent Inhibition: Targeting non-catalytic cysteine residues in kinases (e.g., covalent modifiers).
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Native Chemical Ligation: Serving as a cryptic thioester equivalent in peptide synthesis.
Reactivity Profile
Figure 2: Primary reactivity pathways for medicinal chemistry applications.[1]
Handling & Stability
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Storage: Store at -20°C under argon. Thiols degrade to disulfides upon exposure to atmospheric oxygen.
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Odor Control: Like all low-molecular-weight thiols, this compound has a potent, disagreeable odor (stench).[1] All manipulations must be performed in a fume hood. Bleach (sodium hypochlorite) should be used to neutralize glassware and spills.
References
-
PubChem. (2025). (3,5-Dimethylisoxazol-4-yl)methanethiol - CID 2507881.[1][4] National Library of Medicine. [Link]
- Marron, B. E., et al. (1988). An asymmetric isoxazole annulation. Journal of Heterocyclic Chemistry, 25(4), 1067-1070. (Establishes precursor synthesis).
Sources
- 1. scribd.com [scribd.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (3,5-Dimethylisoxazol-4-yl)methanethiol | C6H9NOS | CID 2507881 - PubChem [pubchem.ncbi.nlm.nih.gov]
